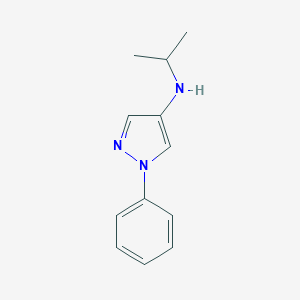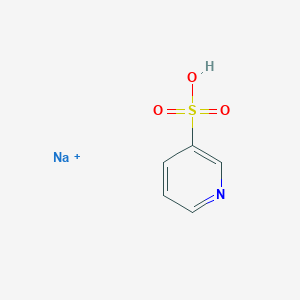
Sodium Pyridine-3-sulfonate
Descripción general
Descripción
Sodium pyridine-3-sulfonate is a compound that is part of a broader class of sulfonate-containing chemicals. These compounds are characterized by their sulfonate functional group attached to a pyridine ring, which is a heterocyclic aromatic organic compound. The sulfonate group is a strong electron-withdrawing group that can significantly affect the chemical reactivity and physical properties of the pyridine ring.
Synthesis Analysis
The synthesis of sulfonate derivatives can be achieved through various methods. For instance, the iodine-mediated difunctionalization of imidazopyridines using sodium sulfinates as the sulfur source has been described, which allows for the selective access to sulfones and sulfides . Additionally, sulfonic acid-functionalized pyridinium chloride has been synthesized and used as a catalyst in the preparation of hexahydroquinolines . This demonstrates the versatility of sulfonate compounds in synthesis and their potential role as intermediates or catalysts in the formation of complex organic molecules.
Molecular Structure Analysis
The molecular structure of sodium pyridine-3-sulfonate derivatives can be characterized by spectroscopic methods and X-ray crystallography. For example, the sodium salt of a new sulfonated water-soluble ligand was characterized, and its crystal structure was determined, revealing pi-pi stacking interactions that direct the self-assembly of the structural motifs in the solid state . These interactions are crucial for understanding the supramolecular assembly and potential applications of these compounds.
Chemical Reactions Analysis
Sodium pyridine-3-sulfonate and its derivatives participate in a variety of chemical reactions. The hydrochloride of pyridine-3-sulfonyl chloride, for example, can react with hydrazine to give hydrazides, which can then be converted into a series of hydrazones . These reactions are influenced by the electron-withdrawing nature of the sulfonate group, which can stabilize the negative charge in reaction intermediates, facilitating various transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium pyridine-3-sulfonate derivatives are influenced by the presence of the sulfonate group. The sulfonate group increases the solubility of these compounds in water, making them useful in aqueous solutions . The sulfonate···pyridinium interaction has been utilized to design molecular assemblies, indicating the robustness of this interaction in supramolecular chemistry . Ionic liquids containing sulfonic acid-functionalized pyridinium have been shown to be efficient and recyclable catalysts, highlighting their potential in green chemistry applications .
Aplicaciones Científicas De Investigación
Synthesis of Triarylpyridines : Sodium Pyridine-3-sulfonate is utilized in the synthesis of triarylpyridines with sulfonate and sulfonamide moieties. This process involves a cooperative vinylogous anomeric-based oxidation mechanism. These compounds are of interest due to their potential biological importance, as the combination of pyridine moiety with sulfonate or sulfonamide segments in a single molecule can have significant biological implications (Nature: Scientific Reports).
Substituted Pyridines Production : The compound is also involved in the formation of substituted pyridines with diverse functional groups. This process includes the remodeling of (Aza)indole/Benzofuran skeletons. The methodology used in this process demonstrates compatibility with various N-substituted (aza)indoles, leading to the generation of diverse pyridine analogs. These substituted pyridines have potential applications in different areas of chemistry and biology (Nature: Communications Chemistry).
Pyridinium Salts Synthesis and Applications : Sodium Pyridine-3-sulfonate is important in the synthesis of structurally diverse pyridinium salts, which are common in many natural products and bioactive pharmaceuticals. These salts have applications across a spectrum of fields, including as ionic liquids, ylides, and in various roles like antimicrobial, anticancer, antimalarial, and anti-cholinesterase inhibitors. They are also used in materials science and for biological purposes such as gene delivery (RSC Publishing: Organic Chemistry Frontiers).
Characterization and Material Analysis : Techniques like FT-IR, XRD, EDX, SEM, TEM, VSM, and TG/DTG are employed to analyze and validate the formation of compounds involving Sodium Pyridine-3-sulfonate. This indicates its utility in the material characterization and analysis sectors, where detailed understanding of compound structures and properties is essential (Nature: Scientific Reports).
Safety And Hazards
Sodium Pyridine-3-sulfonate can cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .
Propiedades
IUPAC Name |
sodium;pyridine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S.Na/c7-10(8,9)5-2-1-3-6-4-5;/h1-4H,(H,7,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSNULMCHIOCCX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium Pyridine-3-sulfonate | |
CAS RN |
15521-77-4 | |
| Record name | Sodium pyridine-3-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015521774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium pyridine-3-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



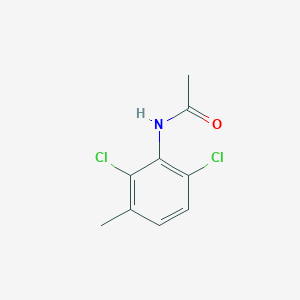
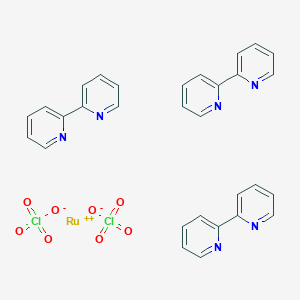

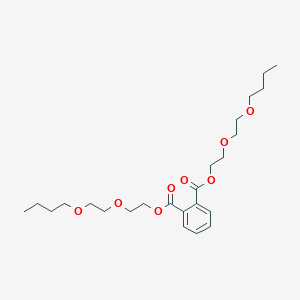
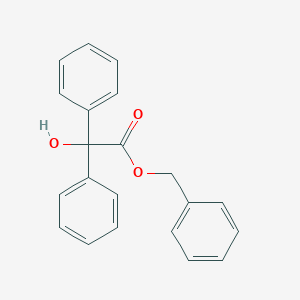

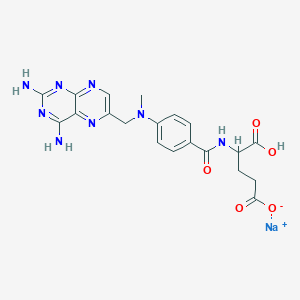
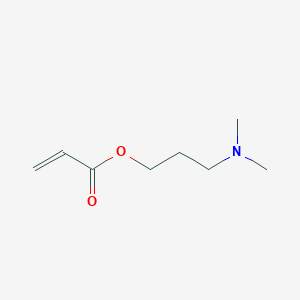
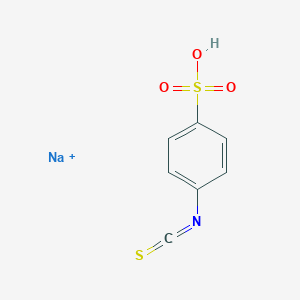
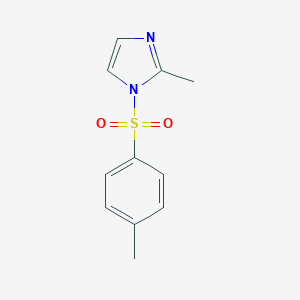

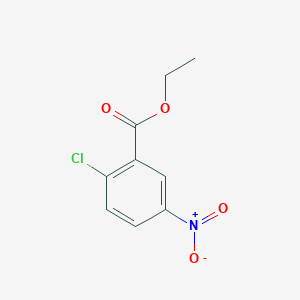
![2,5-Dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B97931.png)
